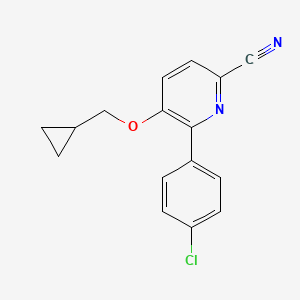
6-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridine-2-carbonitrile
Cat. No. B8603425
M. Wt: 284.74 g/mol
InChI Key: NIMBDIHMLFPZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08729105B2
Procedure details


8.27 g acetylchloride was added dropwise to 120 mL ethanol at 0° C. After 5 minutes, 6 g 6-(4-chloro-phenyl)-5-cyclopropylmethoxy-pyridine-2-carbonitrile was added at 0° C. The reaction mixture was stirred at 90° C. over 20 h. The reaction mixture was partitioned between water and ethyl acetate; then extracted. The organic phase was washed with brine; then dried over MgSO4. The crude product was stirred at room temperature in tetrahydrofuran:water 45:20. 1.77 g lithium hydroxide was added. The reaction mixture was stirred at 80° C. over 7 hours. The reaction mixture was added over acetic acid and extracted with dichloromethane. The organic phase was washed with water; then dried over MgSO4 and purified by chromatography on silica gel with a gradient of heptane to heptane:ethyl acetate 2:1 to yield 4.50 g (70.31%) of the title compound as light yellow solid, MS 304.1 (M+H)+.


Quantity
6 g
Type
reactant
Reaction Step Two

Name
Yield
70.31%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=[O:3])C.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:17]=C(C#N)[CH:15]=[CH:14][C:13]=2[O:20][CH2:21][CH:22]2[CH2:24][CH2:23]2)=[CH:8][CH:7]=1.[CH2:25]([OH:27])[CH3:26]>>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:17]=[C:26]([C:25]([OH:3])=[O:27])[CH:15]=[CH:14][C:13]=2[O:20][CH2:21][CH:22]2[CH2:24][CH2:23]2)=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C=CC(=N1)C#N)OCC1CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 90° C. over 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The crude product was stirred at room temperature in tetrahydrofuran:water 45:20
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1.77 g lithium hydroxide was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 80° C. over 7 hours
|
|
Duration
|
7 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added over acetic acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by chromatography on silica gel with a gradient of heptane to heptane:ethyl acetate 2:1
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(C=CC(=N1)C(=O)O)OCC1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g | |
| YIELD: PERCENTYIELD | 70.31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
